![molecular formula C19H20O3 B1238868 4-Prenylresveratrol CAS No. 61517-87-1](/img/structure/B1238868.png)
4-Prenylresveratrol
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Overview
Description
4-Prenylresveratrol is a stilbenoid.
Scientific Research Applications
Alzheimer’s Disease Research
A study by Puksasook et al. (2017) explored the potential of prenylated resveratrol derivatives, including 4-Prenylresveratrol, as multifunctional agents against Alzheimer’s disease. These compounds were evaluated for their ability to inhibit β-secretase, amyloid-β aggregation, and their antioxidant and neuroprotective activities. Compound 4b, a prenylated resveratrol derivative, showed promising anti-amyloid aggregation and antioxidant properties, suggesting its potential as a lead compound for Alzheimer’s disease treatment.
Cancer Therapy
Resveratrol, a natural stilbene to which 4-Prenylresveratrol is related, has been extensively studied for its anti-cancer properties. According to Ko et al. (2017), resveratrol shows potential in reversing multidrug resistance in cancer cells and sensitizing them to standard chemotherapeutic agents. Its derivatives, including prenylated ones, are being developed for improved anti-cancer activity.
Neuroprotection
Resveratrol and its derivatives have been shown to possess neuroprotective effects. A study by Han et al. (2004) demonstrated that resveratrol significantly attenuates amyloid β-induced toxicity in rat hippocampal cells, suggesting a role in neuroprotection. This neuroprotective action involves the protein kinase C pathway, which could be relevant to 4-Prenylresveratrol’s actions as well.
Cardiovascular Health
Resveratrol, including its derivatives like 4-Prenylresveratrol, has been studied for its benefits in cardiovascular health. Bonnefont-Rousselot (2016) discusses resveratrol’s antioxidant and anti-inflammatory properties, along with its ability to upregulate endothelial NO synthase, which are all factors beneficial for cardiovascular health.
Antioxidant Activity
The antioxidant activity of resveratrol and its derivatives is well-documented. Stivala et al. (2001) explored how structural determinants of resveratrol influence its antioxidant activity. Understanding these determinants can help in comprehending how 4-Prenylresveratrol functions as an antioxidant.
Potential in Regenerative Medicine
Resveratrol’s regenerative properties, including those of its derivatives, are being explored in regenerative medicine. Stokes and Mishra (2015) discuss resveratrol’s anti-aging, anti-inflammatory, and antioxidative properties, which can be beneficial for treating various diseases.
properties
CAS RN |
61517-87-1 |
---|---|
Product Name |
4-Prenylresveratrol |
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H20O3/c1-13(2)3-10-17-18(21)11-15(12-19(17)22)5-4-14-6-8-16(20)9-7-14/h3-9,11-12,20-22H,10H2,1-2H3/b5-4+ |
InChI Key |
WWFOQQIWOKJBSJ-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC=C(C=C2)O)O)C |
SMILES |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=C(C=C2)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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